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Compound of Interest

Compound Name: 7-Bromo-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B1521936 Get Quote

An In-depth Technical Guide: 7-Bromo-1H-pyrrolo[3,2-c]pyridine

Executive Summary
7-Bromo-1H-pyrrolo[3,2-c]pyridine, also known by its common synonym 7-Bromo-5-

azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and life

sciences industries. This guide provides a comprehensive overview of its chemical identity,

properties, synthesis, and, most critically, its strategic applications in modern drug discovery.

The pyrrolo[3,2-c]pyridine core is a "privileged scaffold," meaning it is capable of binding to

multiple, diverse biological targets. The bromine atom at the 7-position serves as a versatile

synthetic handle, enabling extensive chemical modifications through cross-coupling reactions.

This allows for the systematic exploration of structure-activity relationships (SAR) and the

optimization of lead compounds. This document details its application in the development of

potent kinase inhibitors, particularly for FMS kinase (CSF-1R), and cytoskeleton-disrupting

anticancer agents, highlighting its importance for researchers in oncology and inflammatory

disease.

Nomenclature and Identification
Correctly identifying a chemical entity is foundational for research and procurement. The

nomenclature for 7-Bromo-1H-pyrrolo[3,2-c]pyridine is standardized, though several

synonyms are prevalent in literature and commercial catalogs.

2.1 IUPAC Name and Synonyms
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Type Name

IUPAC Name 7-bromo-1H-pyrrolo[3,2-c]pyridine[1]

Common Synonym 7-Bromo-5-azaindole[1]

CAS Number 902837-42-7[1][2][3]

2.2 Chemical Identifiers

Identifier Value

PubChem CID 44721299[1][2]

Molecular Formula C₇H₅BrN₂[1][2]

SMILES C1=CNC2=C(C=NC=C21)Br[1]

InChIKey MVUCSWVQBDCPCY-UHFFFAOYSA-N[1]

2.3 Molecular Structure The structure fuses an electron-rich pyrrole ring with an electron-

deficient pyridine ring, creating a unique electronic profile that is advantageous for molecular

interactions.[4]

Caption: Molecular structure of 7-Bromo-1H-pyrrolo[3,2-c]pyridine.

Physicochemical and Safety Data
Understanding the physical properties and safety profile is essential for laboratory handling,

reaction setup, and regulatory compliance.

3.1 Key Physicochemical Properties

Property Value Source

Molecular Weight 197.03 g/mol PubChem[1]

Monoisotopic Mass 195.96361 Da PubChem[1]

XLogP3 1.7 PubChem[1]
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3.2 Safety and Hazard Information According to the Globally Harmonized System (GHS)

classifications, this compound presents several hazards.[1]

H302: Harmful if swallowed.

H312: Harmful in contact with skin.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Causality: The reactivity of the heterocyclic system and the presence of bromine contribute to

its potential for irritation and toxicity. Standard personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be used when handling this material. Work

should be conducted in a well-ventilated fume hood.

The Strategic Importance in Medicinal Chemistry
The value of 7-Bromo-1H-pyrrolo[3,2-c]pyridine extends beyond its basic structure; its utility

is rooted in its role as a versatile intermediate for creating complex, biologically active

molecules.

4.1 The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure Pyrrolopyridines are considered

"bioisosteres" of indoles, meaning they have similar sizes, shapes, and electronic properties

that allow them to mimic indoles in biological systems.[4] This scaffold is prevalent in numerous

FDA-approved drugs and clinical candidates. The fusion of the electron-donating pyrrole ring

with the electron-withdrawing pyridine ring creates a dipole and provides both hydrogen bond

donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, which are critical for binding

to enzyme active sites and receptors.

4.2 The Role of the 7-Bromo Substituent The bromine atom at the 7-position is the key to this

molecule's utility as a building block. It is an excellent leaving group for transition-metal-

catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.
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Expertise & Experience: The choice of a bromo-substituted intermediate is a deliberate and

strategic decision in medicinal chemistry. Bromides offer a perfect balance of reactivity and

stability compared to chlorides (less reactive) and iodides (more reactive and often more

expensive/less stable). This allows for controlled, high-yield coupling reactions to introduce a

wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups) at this position, enabling the

rapid generation of a library of analogues to probe the SAR of a target.

Synthesis Strategies
The synthesis of the pyrrolo[3,2-c]pyridine core can be approached in several ways, typically

involving the construction of the bicyclic system from a substituted pyridine precursor.

5.1 Representative Synthetic Workflow While the exact synthesis of the 7-bromo isomer is

proprietary to manufacturers, a highly illustrative pathway can be adapted from the published

synthesis of the related 6-bromo isomer.[5] This multi-step process demonstrates the chemical

logic required to construct the scaffold.

Step-by-Step Protocol:

N-Oxidation: A substituted 2-bromopyridine is treated with an oxidizing agent like m-

chloroperbenzoic acid (m-CPBA).

Causality: This oxidation activates the pyridine ring, making it more susceptible to

electrophilic substitution in the next step.

Nitration: The resulting pyridine-1-oxide is reacted with fuming nitric acid in sulfuric acid.

Causality: The strongly acidic and nitrating conditions introduce a nitro group onto the ring.

The N-oxide directs the nitration to the 4-position.

Vinylogous Amine Formation: The nitro-intermediate is reacted with N,N-dimethylformamide

dimethyl acetal (DMF-DMA).

Causality: This reaction forms an enamine, which is the key intermediate required for the

subsequent reductive cyclization to form the pyrrole ring.
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Reductive Cyclization: The enamine intermediate is treated with a reducing agent, such as

iron powder in acetic acid.

Causality: This is the crucial ring-forming step. The iron reduces the nitro group to an

amine, which then spontaneously attacks the enamine in an intramolecular fashion,

cyclizing to form the pyrrole ring and eliminating dimethylamine to yield the final 1H-

pyrrolo[3,2-c]pyridine scaffold.

5.2 Synthesis Workflow Diagram This diagram illustrates the logical flow from a simple pyridine

starting material to the complex heterocyclic core.
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Caption: A representative workflow for the synthesis of the pyrrolopyridine core.

Applications in Drug Discovery and Development
Derivatives of 7-Bromo-1H-pyrrolo[3,2-c]pyridine have shown significant promise in oncology

and immunology, primarily as inhibitors of key cellular signaling pathways.

6.1 Targeting Protein Kinases: FMS Kinase (CSF-1R) Inhibition FMS kinase, also known as

colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical

role in the proliferation and survival of monocytes and macrophages.[6] Over-expression of

FMS is implicated in various cancers (ovarian, prostate, breast) and inflammatory diseases like

rheumatoid arthritis.[6][7]

Mechanism of Action: By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can block

the downstream signaling that promotes tumor-associated macrophage (TAM) survival.

TAMs often create an immunosuppressive tumor microenvironment, so their depletion can

enhance anti-tumor immunity.

Quantitative Efficacy Data: A study of diarylamide derivatives built upon the pyrrolo[3,2-

c]pyridine scaffold demonstrated potent FMS kinase inhibition.[6]
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Compound
FMS Kinase IC₅₀
(nM)

Ovarian Cancer
Cell Line IC₅₀ (µM)

Breast Cancer Cell
Line IC₅₀ (µM)

Lead Cmpd. (1r) 30 0.15 - 0.58 0.44 - 1.78

KIST101029 96 Not Reported Not Reported

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[6] The lead compound 1r was

3.2 times more potent than the initial lead compound and showed excellent selectivity for

cancer cells over normal fibroblasts.[6]
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Caption: Inhibition of the FMS kinase signaling pathway by pyrrolopyridine derivatives.

6.2 Targeting the Cytoskeleton: Tubulin Polymerization Inhibition Microtubules are essential

components of the cellular cytoskeleton, playing a vital role in cell division (mitosis). Drugs that

interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.

Mechanism of Action: A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed

to act as colchicine-binding site inhibitors.[5][8] By binding to tubulin, these compounds
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prevent its polymerization into microtubules. This disruption of the cytoskeleton leads to

mitotic arrest, typically in the G2/M phase of the cell cycle, and ultimately triggers

programmed cell death (apoptosis).[8]

Biological Outcomes: The most potent compound from this series, 10t, exhibited IC₅₀ values

ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines and

was shown to significantly cause G2/M phase cell cycle arrest.[8]

Conclusion
7-Bromo-1H-pyrrolo[3,2-c]pyridine is a high-value chemical intermediate whose strategic

importance is firmly established in the field of medicinal chemistry. Its indole-like scaffold

provides a foundation for interacting with a range of biological targets, while the 7-bromo

substituent offers a reliable chemical handle for diversification and lead optimization. The

demonstrated success of its derivatives as potent and selective inhibitors of FMS kinase and

tubulin polymerization underscores its role as a critical starting material for the development of

next-generation therapeutics targeting cancer and inflammatory disorders. For researchers and

drug development professionals, this compound represents a validated and powerful tool for

accelerating the discovery of novel, high-efficacy drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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